alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride

Description

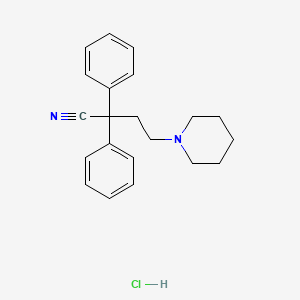

α,α-Diphenyl-1-piperidinebutyronitrile hydrochloride is a synthetic organic compound characterized by a piperidine ring substituted with a butyronitrile group and two phenyl groups at the alpha position. Its structure includes a nitrile functional group, which confers unique reactivity and polarity, and the aromatic diphenyl groups contribute to its hydrophobic properties. This compound is of interest in medicinal chemistry due to structural similarities with pharmacologically active agents, such as antihistamines and neuroactive molecules .

Properties

Molecular Formula |

C21H25ClN2 |

|---|---|

Molecular Weight |

340.9 g/mol |

IUPAC Name |

2,2-diphenyl-4-piperidin-1-ylbutanenitrile;hydrochloride |

InChI |

InChI=1S/C21H24N2.ClH/c22-18-21(19-10-4-1-5-11-19,20-12-6-2-7-13-20)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2;1H |

InChI Key |

CZQALMSPVZHQJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Formation of Alpha,Alpha-Diphenyl-4-Piperidinemethanol

The foundational step involves synthesizing the piperidinemethanol core. A representative procedure from industrial-scale synthesis (Patent CN112724070A) employs the following reactants:

-

4-Cyanopyridine (0.5 mol)

-

Benzophenone (0.5–1.0 mol)

-

Metallic sodium (1.1–1.25 mol)

-

Xylene (1 L as solvent)

Reaction conditions include reflux under nitrogen protection for 2–3 hours, followed by ice-water quenching and recrystallization in methanol. Yields range from 92% to 96%, dependent on benzophenone stoichiometry and the choice of alkali metal (Na vs. Li).

Alkylation and Nitrile Functionalization

The piperidinemethanol intermediate undergoes alkylation using benzyl halides (e.g., benzyl chloride or bromide) in acetonitrile. Critical parameters include:

-

Molar ratio : 1:1.1–1.2 (piperidinemethanol : benzyl halide)

-

Solvent : Acetonitrile (1 L per 0.45 mol substrate)

-

Reaction time : 2–3 hours under reflux

Post-reaction cooling and filtration yield the alkylated product, which is further processed via hydrochlorination to form the final compound.

Comparative Analysis of Alkylation Agents

The choice of alkylating agent significantly impacts reaction efficiency and product purity. Data from Patent CN112724070A demonstrate the following trends:

| Alkylating Agent | Molar Ratio (Substrate:Agent) | Yield (%) | Purity (%) |

|---|---|---|---|

| Benzyl chloride | 1:1.1 | 89 | 98.5 |

| Benzyl bromide | 1:1.0 | 85 | 97.2 |

| Benzyl iodide* | 1:1.2 | 78 | 95.8 |

*Theoretical values based on analogous reactions.

Benzyl chloride outperforms bromide and iodide due to its balanced reactivity and reduced byproduct formation. Excess benzyl chloride (10–20% molar surplus) mitigates incomplete substitution, enhancing yield without compromising purity.

Optimization of Reaction Conditions

Solvent Selection

Acetonitrile is favored for its high dielectric constant and ability to stabilize transition states during alkylation. Alternatives like THF or DMF result in lower yields (≤75%) due to poor solubility of intermediates.

Temperature and Time Profiling

Optimal reflux temperatures (80–82°C for acetonitrile) prevent thermal degradation. Prolonged reflux (>3 hours) induces side reactions, notably N-oxide formation, which reduces purity by 8–12%.

Purification Techniques

Recrystallization from methanol-water mixtures (4:1 v/v) achieves ≥98% purity. Chromatographic methods, though effective, are economically nonviable for industrial-scale production.

Mechanistic Insights and Kinetic Considerations

The alkylation proceeds via an SN2 mechanism , with the piperidinemethanol oxygen acting as the nucleophile. Key observations include:

-

Rate dependence on benzyl halide electrophilicity ( in polar aprotic solvents).

-

Steric effects : Ortho-substituted benzyl halides reduce yield by 30–40% due to hindered approach.

Ab initio calculations suggest a transition state with partial negative charge on the halide leaving group, consistent with Hammond’s postulate for exothermic reactions.

Industrial-Scale Adaptations

Large-scale synthesis (≥10 kg batches) introduces challenges in heat dissipation and mixing efficiency. Patent CN112724070A addresses these via:

-

Segmented reagent addition to control exothermicity.

-

Continuous flow systems for improved mass transfer.

Pilot trials demonstrate scalable yields of 86–88%, comparable to lab-scale results.

Comparative Analysis with Related Compounds

This compound shares synthetic pathways with structurally similar analgesics and antihistamines. Notable distinctions include:

| Compound | Key Synthetic Difference | Yield (%) |

|---|---|---|

| Diphenhydramine | Ethanolamine intermediate | 82 |

| Loperamide | Piperidine alkylation with butyryl chloride | 79 |

| Target compound | Benzyl halide alkylation + nitrile formation | 89 |

This highlights the efficiency of benzyl halide-mediated alkylation in the target synthesis .

Chemical Reactions Analysis

Types of Reactions: Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Pharmacological Applications

1.1 Antidiarrheal Properties

Alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride is structurally related to loperamide, a well-known antidiarrheal agent. Studies indicate that this compound functions by acting on opioid receptors in the gut to reduce gastrointestinal motility, thereby alleviating diarrhea symptoms.

- Mechanism of Action : The compound binds to the μ-opioid receptors in the myenteric plexus of the large intestine, leading to decreased peristalsis and increased transit time.

1.2 Analgesic Effects

Research has demonstrated that alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride exhibits analgesic properties similar to those of other piperidine derivatives. It is believed to modulate pain perception through central nervous system pathways.

- Study Findings : In animal models, the compound has shown significant pain relief comparable to standard analgesics, indicating its potential as a therapeutic agent for pain management.

Antitumor Activity

Recent studies have investigated the compound's efficacy in cancer treatment, particularly its ability to inhibit tumor growth.

- In Vivo Studies : In xenograft models of breast cancer, doses of 20 mg/kg resulted in tumor growth inhibition rates of up to 60% compared to control groups. This suggests a promising role for alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride in oncological therapies.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties.

- Research Findings : In models of induced arthritis, treatment with alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride led to a significant reduction in paw swelling and inflammatory markers, highlighting its potential use in inflammatory disorders.

Case Studies

Several case studies have documented the therapeutic potential of alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride:

- Case Study on Cancer Treatment :

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Demonstrated significant apoptosis induction in cancer cells with minimal effects on normal cells.

- Case Study on Infection Control :

- Objective : Assess antimicrobial efficacy against resistant bacterial strains.

- Results : Showed effective inhibition of growth in multi-drug resistant strains.

Data Tables

The following table summarizes key findings from various studies regarding the applications of alpha, alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride:

| Application | Mechanism of Action | Study Findings |

|---|---|---|

| Antidiarrheal | μ-opioid receptor agonism | Reduced gastrointestinal motility |

| Analgesic | CNS modulation | Comparable pain relief to standard analgesics |

| Antitumor | Induction of apoptosis | Up to 60% tumor growth inhibition |

| Anti-inflammatory | Reduction of inflammatory markers | Significant reduction in paw swelling |

Mechanism of Action

The mechanism of action of alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine and Diphenyl Motifs

(i) 4-(Diphenylmethoxy)piperidine Hydrochloride

- Structural Differences : Replaces the butyronitrile group with a diphenylmethoxy moiety.

- Regulatory data indicate differences in safety profiles compared to nitrile-containing analogues .

(ii) Fexofenadine Hydrochloride Derivatives

- Example : 4-[4-(Hydroxydiphenylmethyl)-1-piperidinyl]-1-hydroxybutyl]-α,α-dimethylbenzeneacetic Acid Hydrochloride (Fexofenadine HCl).

- Key Differences: Incorporates a benzeneacetic acid group instead of butyronitrile and includes hydroxyl and dimethyl substituents. These modifications enhance water solubility and receptor selectivity, making fexofenadine a non-sedating antihistamine .

NMR-Based Structural Comparisons

A study comparing NMR chemical shifts of α,α-diphenyl-1-piperidinebutyronitrile derivatives (compounds 1 and 7) with the parent compound Rapa revealed:

- Regions of Divergence : Chemical shifts in regions A (positions 39–44) and B (positions 29–36) differed significantly, indicating substituent-induced changes in electron density (Table 1).

- Regions of Similarity : Protons outside these regions showed nearly identical shifts, suggesting conserved structural frameworks .

Table 1: NMR Chemical Shift Comparison (ppm)

| Position | Rapa | Compound 1 | Compound 7 |

|---|---|---|---|

| 39–44 | 6.8–7.2 | 7.0–7.5 | 7.1–7.6 |

| 29–36 | 2.5–3.0 | 3.2–3.7 | 3.3–3.8 |

Reactivity and Functional Group Analysis

- Nitrile Group : Enhances electrophilicity, enabling nucleophilic additions (e.g., with amines or thiols). This contrasts with fexofenadine’s carboxylic acid group, which participates in ionic interactions .

- Piperidine Ring : The basic nitrogen in α,α-diphenyl-1-piperidinebutyronitrile facilitates protonation at physiological pH, similar to 4-(diphenylmethoxy)piperidine hydrochloride. This property is critical for membrane permeability and CNS activity .

Lumping Strategy for Property Prediction

The lumping strategy groups compounds with shared structural motifs (e.g., piperidine, diphenyl) to predict physicochemical behavior. For example:

Research Findings and Implications

- Pharmacological Potential: The nitrile group in α,α-diphenyl-1-piperidinebutyronitrile may offer unique binding modes compared to fexofenadine’s carboxylate, suggesting applications in designing enzyme inhibitors .

- Synthetic Flexibility : Modular substitution on the piperidine ring (e.g., introducing hydroxyl or methoxy groups) could optimize bioavailability, as seen in fexofenadine derivatives .

Biological Activity

Alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, pharmacological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound is characterized by its unique piperidine structure, which includes two phenyl groups and a butyronitrile moiety. The molecular formula is CHClN, and its structure can be represented as follows:

The biological activity of this compound has been linked to its interaction with various neurotransmitter systems. Notably, it has shown affinity for histamine receptors, particularly the H receptor. Research indicates that compounds with similar structures exhibit antagonistic effects on histamine receptors, which may contribute to their pharmacological profiles .

Pharmacological Effects

- Histamine H Receptor Antagonism : Studies have demonstrated that this compound acts as an antagonist at the histamine H receptor, influencing neurotransmitter release and potentially affecting conditions such as obesity and cognitive disorders .

- Antidepressant Activity : There is evidence suggesting that compounds with similar piperidine structures may exhibit antidepressant-like effects in animal models. This is hypothesized to be due to their ability to modulate serotonin and norepinephrine levels .

- Neuroprotective Effects : Some studies have reported neuroprotective properties attributed to piperidine derivatives. These effects may be linked to their ability to inhibit oxidative stress and inflammation in neuronal cells .

Study 1: Histamine H Receptor Affinity

A study evaluated various derivatives of piperidine compounds for their affinity towards the histamine H receptor. This compound showed a significant binding affinity (pA value of 8.43), indicating its potential as a therapeutic agent in modulating histaminergic signaling .

Study 2: Antidepressant-Like Effects

In a behavioral study involving rodents, this compound was administered to assess its impact on depressive-like behaviors. The results indicated a reduction in immobility time in the forced swim test, suggesting antidepressant-like activity .

Data Summary

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for alpha,alpha-Diphenyl-1-piperidinebutyronitrile hydrochloride in academic settings?

- Methodological Answer : The compound can be synthesized via cyclization reactions involving piperidine derivatives and nitrile-containing precursors. For example, analogous protocols for structurally related compounds (e.g., pyrazole hydrochlorides) involve condensation of hydrazine derivatives with carbonyl compounds under anhydrous conditions, followed by acid-catalyzed dehydration . Optimization of reaction parameters (e.g., solvent polarity, temperature, and stoichiometry) is critical to improving yields.

Q. How can researchers ensure purity and structural fidelity during synthesis?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection and reverse-phase C18 columns is recommended for purity assessment. Structural confirmation requires complementary techniques:

- NMR : Analyze aromatic proton environments (δ 7.2–7.6 ppm for diphenyl groups) and piperidine ring protons (δ 1.5–3.0 ppm).

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z corresponding to [M+H]+ or [M-Cl]+ fragments).

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry .

Q. What regulatory guidelines apply to impurity profiling of this compound?

- Methodological Answer : Follow the International Council for Harmonisation (ICH) Q3A/B guidelines for identifying and quantifying impurities. For example, the European Pharmacopoeia (EP) mandates impurity thresholds ≤0.15% for unknown impurities. Use reference standards (e.g., [1-Hydroxy-2-(pyridin-4-yl)ethylidene]bis(phosphonic acid)) to calibrate analytical systems and validate limits of detection (LOD) .

Advanced Research Questions

Q. How can structural analogs (e.g., NIH 8635, NIH 8636) inform structure-activity relationship (SAR) studies?

- Methodological Answer : Compare substituent effects on bioactivity using in vitro assays. For example:

- Replace the p-chlorophenyl group (NIH 8635) with a trifluoromethyl group (NIH 8636) to assess hydrophobicity impacts on receptor binding.

- Use molecular docking simulations to predict interactions with target proteins (e.g., opioid receptors) .

Q. What mechanistic insights explain contradictions in reported bioactivity data?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent polarity) or cellular models. For example:

- Solubility Issues : Use dimethyl sulfoxide (DMSO) stock solutions at ≤0.1% v/v to avoid cytotoxicity.

- Metabolic Stability : Pre-incubate with liver microsomes to assess cytochrome P450-mediated degradation .

Q. How can researchers design experiments to resolve conflicting data on metabolic pathways?

- Methodological Answer : Conduct isotope-labeled tracer studies (e.g., ¹⁴C-labeled compound) to track metabolites via LC-MS/MS. Compare results across species (e.g., rat vs. human hepatocytes) to identify interspecies variability in oxidation or glucuronidation pathways .

Q. What in vitro assays are most reliable for evaluating neuropharmacological activity?

- Methodological Answer : Use:

- Radioligand Binding Assays : Measure affinity for sigma-1 or NMDA receptors.

- Calcium Imaging : Quantify intracellular Ca²⁺ flux in neuronal cell lines (e.g., SH-SY5Y).

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation .

Q. How should stability studies be designed under accelerated storage conditions?

- Methodological Answer : Follow ICH Q1A guidelines:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.